3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one
Overview
Description
Scientific Research Applications
Molecular Structure Analysis
A study by Barakat et al. (2016) focused on synthesizing a similar compound, 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. They confirmed its molecular structure through spectroscopic methods and X-ray crystallography, highlighting the importance of such compounds in understanding molecular configurations (Barakat et al., 2016).
Crystallography and Conformational Analysis
Yang et al. (2011) investigated a structurally related compound, 3-Hydroxy-2-[(4-hydroxy-3,5-dimethoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohex-2-en-1-one. Their study involved crystallography and detailed the molecule's conformation, contributing to the field of chemical crystallography and molecular conformation studies (Yang et al., 2011).
Synthesis and Biological Activity
Mohammad et al. (2017) synthesized new heterocyclic compounds including derivatives similar to the compound of interest. Their research included the analysis of antimicrobial activity, suggesting the potential of these compounds in medicinal applications (Mohammad et al., 2017).
Photoproduct Formation in Aqueous Solutions
Shetlar and Basus (2013) explored the photoproducts formed from UV irradiation of thymine in frozen aqueous solutions. This study is significant in understanding the behavior of pyrimidine derivatives, like the compound , under specific conditions (Shetlar & Basus, 2013).
Cocrystal Formation and Molecular Interactions
Gerhardt and Bolte (2015) researched 3-cyano-6-hydroxy-4-methyl-2-pyridone, a compound with similarities to the one . Their work on cocrystal formation and molecular interactions aids in the understanding of the compound’s potential for forming stable crystal structures (Gerhardt & Bolte, 2015).
Molecular Docking Studies
Kokila et al. (2017) conducted a study on a similar compound, analyzing its crystal structure and extrapolating these features to molecular docking studies. This research is significant in evaluating the potential pharmaceutical applications of such compounds (Kokila et al., 2017).
Tautomeric Studies
Erkin and Krutikov (2005) investigated the tautomerism of a structurally related compound, providing insights into its chemical behavior, which is crucial for understanding the chemical properties of the compound (Erkin & Krutikov, 2005).
properties
IUPAC Name |
2-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-4-methyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-7-4-10(18)15-12(14-7)11-8(16)5-13(2,3)6-9(11)17/h4,16H,5-6H2,1-3H3,(H,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWOPHWFZGNJDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=C(CC(CC2=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.